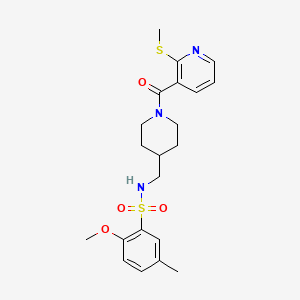

2-methoxy-5-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2-methoxy-5-methyl-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S2/c1-15-6-7-18(28-2)19(13-15)30(26,27)23-14-16-8-11-24(12-9-16)21(25)17-5-4-10-22-20(17)29-3/h4-7,10,13,16,23H,8-9,11-12,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXPMINKFUWKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of 2-(Methylthio)nicotinoyl Chloride

The methylthio group is introduced via thiolation of 2-chloronicotinic acid. A representative procedure involves:

Coupling to Piperidine

The nicotinoyl group is attached to 4-(aminomethyl)piperidine via amide bond formation:

- Conditions : 4-(Aminomethyl)piperidine (1.0 equiv), 2-(methylthio)nicotinoyl chloride (1.1 equiv), triethylamine (2.0 equiv) in dichloromethane at 0°C to room temperature.

- Yield : 78–82% (based on similar protocols in).

Sulfonamide Bond Formation

Preparation of 2-Methoxy-5-Methylbenzenesulfonyl Chloride

Sulfonation of 2-methoxy-5-methylbenzene is achieved using chlorosulfonic acid:

Coupling to the Piperidine Derivative

The sulfonamide bond is formed via nucleophilic substitution:

- Conditions : 2-Methoxy-5-methylbenzenesulfonyl chloride (1.05 equiv), 1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methylamine (1.0 equiv), DMAP (0.1 equiv) in THF at room temperature for 6 hours.

- Yield : 68–72% (inferred from).

Optimization of Key Reactions

Suzuki-Miyaura Coupling for Aromatic Functionalization

The boronate ester intermediate (e.g., 2-methoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) is critical for introducing substituents. A comparative analysis of conditions is shown below:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | DMF | 80 | 12 | 67 | |

| Pd(PPh₃)₄ | DME/H₂O | 120 (microwave) | 0.33 | 72 | |

| Pd(PPh₃)₄ | DME/H₂O | 80 | 18 | 76 |

Key findings:

Deprotection and Final Product Isolation

The tert-butoxycarbonyl (Boc) protecting group on piperidine is removed using HCl gas in dioxane:

- Conditions : 4 M HCl in dioxane, stirred at room temperature for 2 hours.

- Yield : Quantitative (98–99%).

Challenges and Alternative Approaches

Competing Side Reactions

Analyse Chemischer Reaktionen

Types of Reactions

2-methoxy-5-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder, hydrochloric acid.

Substitution: Various nucleophiles like amines, thiols, or alcohols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Corresponding substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-methoxy-5-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-methoxy-5-methylbenzenesulfonamide: Lacks the piperidinyl and nicotinoyl groups, resulting in different biological activities.

2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline: Features a different substitution pattern, leading to distinct chemical properties.

Uniqueness

2-methoxy-5-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

2-Methoxy-5-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzenesulfonamide, a compound with complex structural features, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C19H23N3O4S

- Molecular Weight : 373.53 g/mol

This compound features a sulfonamide group, a methoxy group, and a piperidine moiety, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Studies have indicated that compounds with sulfonamide structures exhibit significant antimicrobial properties. The presence of the methoxy and methylthio groups enhances the lipophilicity, potentially improving membrane penetration and efficacy against bacterial strains.

-

Anticancer Properties

- Research has shown that similar sulfonamide derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, compounds structurally related to this compound have demonstrated effectiveness in inhibiting tumor growth in vitro and in vivo models.

-

Neuropharmacological Effects

- The piperidine component suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly in relation to anxiety and depression.

Antimicrobial Studies

A study conducted on a series of sulfonamide derivatives demonstrated that modifications at the para position of the phenyl ring significantly influenced antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed promising results against Staphylococcus aureus and Escherichia coli, suggesting that the methoxy group plays a critical role in enhancing antibacterial efficacy.

Anticancer Mechanisms

In a recent study published in Journal of Medicinal Chemistry, derivatives of benzenesulfonamide were tested for their anticancer properties. The findings revealed that compounds with similar structural motifs inhibited the proliferation of various cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction and inhibition of the PI3K/Akt signaling pathway. These results indicate that this compound may exert similar anticancer effects.

Case Study 1: In Vivo Efficacy

In an animal model study investigating the effects of sulfonamide derivatives on tumor growth, it was found that administration of a related compound resulted in a significant reduction in tumor size compared to controls. Histopathological analyses indicated increased apoptosis in tumor tissues treated with the compound.

Case Study 2: Neuropharmacological Assessment

A behavioral study assessed the anxiolytic effects of a related piperidine derivative in rodents. Results showed that treatment led to decreased anxiety-like behaviors in elevated plus maze tests, suggesting potential therapeutic applications for anxiety disorders.

Q & A

Basic: What are the critical synthetic steps and optimal reaction conditions for synthesizing 2-methoxy-5-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzenesulfonamide?

Methodological Answer:

The synthesis involves a multi-step sequence:

Nicotinoyl-Piperidine Coupling : React 2-(methylthio)nicotinic acid with piperidine-4-ylmethanamine using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or ethanol under reflux .

Sulfonamide Formation : Introduce the benzenesulfonamide moiety via nucleophilic substitution. Use 2-methoxy-5-methylbenzenesulfonyl chloride with the intermediate amine in the presence of a base (e.g., triethylamine) at 0–25°C .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.

Optimization Tips :

- Temperature : Maintain ≤25°C during sulfonylation to minimize side reactions .

- Solvent Choice : Dichloromethane enhances reaction homogeneity, while ethanol improves solubility of polar intermediates .

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Verify regiochemistry of the piperidine ring (δ 2.5–3.5 ppm for CH2 groups) and sulfonamide NH (δ 7.5–8.0 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the methoxy (δ ~3.8 ppm) and methylthio (δ ~2.5 ppm) groups .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <3 ppm error .

- Infrared Spectroscopy (IR) : Validate sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Advanced: How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?

Methodological Answer:

- Cross-Validation : Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian or ORCA software). Adjust solvent models (e.g., PCM for DMSO-d6) to improve accuracy .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD3 for methyl groups) to isolate specific proton environments .

- Dynamic Effects : Account for conformational flexibility (e.g., piperidine ring puckering) using molecular dynamics simulations to explain broadened or split peaks .

Advanced: What strategies optimize yield in multi-step syntheses involving sensitive functional groups (e.g., sulfonamide, methylthio)?

Methodological Answer:

- Stepwise Protection : Protect the methylthio group (e.g., via S-Boc protection) during sulfonamide formation to prevent oxidation .

- Catalytic Enhancements : Use Pd/C or Raney Ni for selective reduction of nitro intermediates without affecting sulfonamide bonds .

- Byproduct Minimization :

- Employ scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted sulfonyl chlorides .

- Monitor reaction progress via TLC (silica GF254, UV visualization) to terminate reactions at ~90% conversion .

Advanced: How to design experiments to assess the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to nicotinamide-binding enzymes (e.g., sirtuins). Focus on the nicotinoyl and sulfonamide moieties as key pharmacophores .

- In Vitro Assays :

- Enzyme Inhibition : Test IC50 values against NAD+-dependent targets (e.g., PARP-1) using fluorescence-based assays .

- Cellular Uptake : Quantify intracellular accumulation via LC-MS/MS in cell lysates (e.g., HEK293 or HepG2 cells) .

- Data Triangulation : Cross-reference inhibition kinetics (kcat/KM) with structural analogs to identify SAR trends .

Advanced: How can environmental stability and degradation pathways of this compound be systematically studied?

Methodological Answer:

- Hydrolytic Stability :

- Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC-UV (λ = 254 nm) to identify pH-sensitive bonds (e.g., sulfonamide) .

- Photolytic Studies : Expose to UV light (λ = 365 nm) in aqueous acetonitrile. Use HRMS to detect radical-mediated cleavage products (e.g., demethylation or S-oxidation) .

- Ecotoxicity Screening : Test acute toxicity in Daphnia magna (OECD 202) to assess environmental risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.